Spectroscopic Data Guide for 3-[3-(Methanesulfonyl)phenyl]propan-1-ol: A Protocol for Structural Elucidation
Spectroscopic Data Guide for 3-[3-(Methanesulfonyl)phenyl]propan-1-ol: A Protocol for Structural Elucidation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary & Structural Rationale
In pharmaceutical development, accurately characterizing functionalized aromatic intermediates is a non-negotiable prerequisite for downstream synthesis. As a Senior Application Scientist, I approach the structural elucidation of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol (Chemical Formula: C₁₀H₁₄O₃S; Exact Mass: 214.0664 Da) not merely as a data-collection exercise, but as a rigorous, self-validating analytical system.
This molecule presents a fascinating spectroscopic profile due to the interplay of two meta-positioned substituents:
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The Methanesulfonyl Group (-SO₂CH₃): A strongly electron-withdrawing group (EWG) via both inductive and anisotropic effects, which significantly deshields adjacent aromatic protons and provides a distinct infrared signature.
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The Propan-1-ol Chain (-CH₂CH₂CH₂OH): A flexible, mildly electron-donating aliphatic chain terminating in a protic hydroxyl group, which dictates the molecule's ionization efficiency in mass spectrometry.
This guide details the causality behind the spectroscopic behavior of this compound and provides field-proven, step-by-step protocols for its characterization using NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Chemical Shifts
The structural verification of this compound relies heavily on the predictable deshielding effects of the sulfonyl group [1]. The -SO₂CH₃ group pulls electron density away from the aromatic ring, particularly affecting the ortho and para positions (H2, H4, and H6). Conversely, the aliphatic propyl chain acts as an internal calibration reference. By correlating the 3H singlet of the methanesulfonyl group with the 2H triplet of the benzylic protons, the analyst establishes an internal mathematical validation of the molecule's integrity [3].
Quantitative Data Presentation
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| -SO₂CH ₃ | Methanesulfonyl | 3.05 | Singlet (s) | - | 3H |
| Ar-CH ₂- | Propyl C1' | 2.75 | Triplet (t) | 7.5 | 2H |
| -CH ₂- | Propyl C2' | 1.85 | Quintet (p) | 7.5, 6.5 | 2H |
| -CH ₂-OH | Propyl C3' | 3.65 | Triplet (t) | 6.5 | 2H |
| -OH | Hydroxyl | 1.60 - 2.00 | Broad Singlet (br s) | - | 1H (Exch.) |
| Ar-H 5 | Aromatic (meta) | 7.45 | Triplet (t) | 7.5 | 1H |
| Ar-H 6 | Aromatic (ortho to alkyl) | 7.48 | Doublet of triplets | 7.5, 1.5 | 1H |
| Ar-H 4 | Aromatic (ortho to SO₂) | 7.72 | Doublet of triplets | 7.5, 1.5 | 1H |
| Ar-H 2 | Aromatic (between subs) | 7.75 | Broad Singlet (br s) | 1.5 | 1H |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Assignment | Chemical Shift (δ, ppm) | Rationale |
| -SO₂C H₃ | Methanesulfonyl | 44.5 | Deshielded by adjacent SO₂ group [3]. |
| Ar-C H₂- | Propyl C1' | 32.0 | Standard benzylic carbon shift. |
| -C H₂- | Propyl C2' | 34.2 | Shielded aliphatic methylene. |
| -C H₂-OH | Propyl C3' | 61.5 | Strongly deshielded by electronegative oxygen. |
| Ar-C (1-6) | Aromatic Ring | 125.0 - 143.0 | C1 (~143 ppm) and C3 (~140 ppm) are quaternary. |
Experimental Protocol: Self-Validating NMR Workflow
To ensure the data acts as a self-validating system, the following protocol incorporates a D₂O exchange step to definitively prove the presence of the terminal hydroxyl group without relying on assumption.
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Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Acquisition (Standard): Acquire the ¹H spectrum using a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2 seconds. Ensure 16 scans for adequate signal-to-noise (S/N).
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Validation (D₂O Exchange): Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and allow the phases to separate. Re-acquire the ¹H spectrum.
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Data Processing: Phase and baseline correct the spectra. The disappearance of the broad singlet at ~1.60-2.00 ppm in the second spectrum validates the assignment of the -OH proton, confirming the integrity of the aliphatic tail [2].
Fig 1. Self-validating NMR acquisition and processing workflow.
Infrared (IR) Spectroscopy
Causality in Vibrational Modes
Infrared spectroscopy is the most definitive tool for confirming the oxidation state of the sulfur atom in this molecule. The sulfonyl (-SO₂-) group exhibits highly characteristic, intense asymmetric and symmetric stretching vibrations. Because these bonds are highly polarized, they result in massive changes in the dipole moment during vibration, yielding unmistakable, sharp peaks [4].
Table 3: Key IR Vibrational Modes (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Significance |
| 3300 - 3400 | Broad, Strong | O-H stretch | Confirms the terminal alcohol. |
| 2850 - 2950 | Medium | sp³ C-H stretch | Confirms the aliphatic propyl chain. |
| 1300 - 1320 | Strong, Sharp | S=O asymmetric | Diagnostic for the sulfonyl group [4]. |
| 1140 - 1170 | Strong, Sharp | S=O symmetric | Diagnostic for the sulfonyl group [4]. |
Experimental Protocol: ATR-FTIR
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Background Validation: Collect a background spectrum of the clean, dry Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution). A flat baseline ensures no cross-contamination.
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Sample Application: Apply 1-2 mg of the neat solid (or a concentrated drop if an oil) directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.
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Acquisition: Acquire the spectrum from 4000 to 600 cm⁻¹.
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Verification: Confirm the absence of a peak at ~1700 cm⁻¹ (C=O stretch) to rule out the oxidation of the propanol group to an aldehyde or carboxylic acid—a common degradation pathway for this class of intermediates.
Mass Spectrometry (MS)
Ionization and Fragmentation Strategy
For a molecule containing both a basic hydroxyl oxygen and sulfonyl oxygens, Electrospray Ionization in positive mode (ESI+) is highly effective. The molecule readily accepts a proton to form the [M+H]⁺ pseudomolecular ion at m/z 215.07.
The fragmentation causality is driven by the stability of the resulting neutral losses. The loss of water (-18 Da) from the propanol chain is a low-energy pathway. A higher-energy, yet highly diagnostic pathway is the cleavage of the C-S bond, resulting in the loss of methanesulfinic acid (CH₃SO₂H, -80 Da) [2].
Table 4: HRMS (ESI+) Fragmentation Data
| Ion Type | Formula | Exact Mass (m/z) | Neutral Loss |
| Precursor [M+H]⁺ | [C₁₀H₁₅O₃S]⁺ | 215.0740 | N/A |
| Fragment 1 | [C₁₀H₁₃O₂S]⁺ | 197.0634 | H₂O (18.01 Da) |
| Fragment 2 | [C₉H₁₁O]⁺ | 135.0804 | CH₃SO₂H (80.01 Da) |
Experimental Protocol: LC-HRMS
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Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to promote protonation.
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Source Tuning: Set the capillary voltage to 3.0 kV. Critical Step: Keep the desolvation temperature moderate (e.g., 250°C) to prevent thermally induced in-source water loss, which would artificially deplete the [M+H]⁺ precursor ion signal.
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Acquisition: Run a Full Scan (m/z 100-500) followed by Data-Dependent MS/MS (ddMS2) with a normalized collision energy (NCE) of 20-30 eV to generate the fragmentation profile.
Fig 2. Primary ESI-MS fragmentation pathways for the target molecule.
Conclusion
The structural elucidation of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol requires a synergistic approach. By leveraging the internal calibration of the propyl chain in ¹H NMR, the definitive S=O stretching frequencies in ATR-FTIR, and the predictable neutral losses in ESI-MS, researchers can establish a closed-loop, self-validating analytical dataset. Adhering to the protocols outlined above ensures high-fidelity data suitable for regulatory submissions and downstream synthetic validation.
References
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. URL:[Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. Wiley. URL:[Link]
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Zeng, X., et al. (2016). Methanesulfonyl Azide: Molecular Structure and Photolysis in Solid Noble Gas Matrices. The Journal of Physical Chemistry A. URL:[Link]

